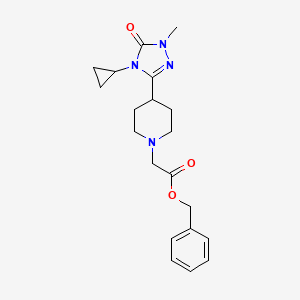

![molecular formula C10H12FNO2 B2556824 Methyl 3-[(4-fluorophenyl)amino]propanoate CAS No. 882041-33-0](/img/structure/B2556824.png)

Methyl 3-[(4-fluorophenyl)amino]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-[(4-fluorophenyl)amino]propanoate” is a chemical compound with the empirical formula C10H12FNO2 . It has a molecular weight of 197.21 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-[(4-fluorophenyl)amino]propanoate” can be represented by the SMILES stringO=C(OC)CC(N)C(C=C1)=CC=C1F . This indicates that the compound contains a methyl ester group (O=C(OC)), an amine group (N), and a fluorophenyl group (C(C=C1)=CC=C1F). Physical And Chemical Properties Analysis

“Methyl 3-[(4-fluorophenyl)amino]propanoate” is a compound with a molecular weight of 197.21 . The InChI key for this compound is BULPFQGZGPHEBO-UHFFFAOYSA-N . Unfortunately, specific physical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 3-[(4-fluorophenyl)amino]propanoate, focusing on six unique applications:

Pharmaceutical Development

Methyl 3-[(4-fluorophenyl)amino]propanoate is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with potential therapeutic benefits. Researchers explore its use in creating medications for conditions such as inflammation, pain, and certain types of cancer .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its functional groups make it suitable for various chemical reactions, including nucleophilic substitution and esterification. This versatility is crucial for the development of new synthetic pathways and the creation of novel compounds .

Material Science

Methyl 3-[(4-fluorophenyl)amino]propanoate is also investigated for its potential applications in material science. Its unique chemical properties can be utilized in the design of new materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties. These materials can be used in various industries, including electronics and aerospace .

Biological Research

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation. This information is valuable for understanding biological processes and developing new therapeutic strategies .

Agricultural Chemistry

Researchers explore the use of Methyl 3-[(4-fluorophenyl)amino]propanoate in agricultural chemistry for the development of new agrochemicals. Its potential as a precursor for herbicides or pesticides is of particular interest, as it can lead to the creation of more effective and environmentally friendly agricultural products .

Medicinal Chemistry

In medicinal chemistry, this compound is studied for its potential to interact with biological targets such as receptors or enzymes. Its fluorinated aromatic ring and amino ester group make it a candidate for the design of molecules with high binding affinity and specificity. This research can lead to the discovery of new drugs with improved efficacy and safety profiles .

Propriétés

IUPAC Name |

methyl 3-(4-fluoroanilino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-14-10(13)6-7-12-9-4-2-8(11)3-5-9/h2-5,12H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVDRMRPNGCKHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(4-fluorophenyl)amino]propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2556741.png)

![1-Bromo-6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B2556743.png)

![2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2556744.png)

![2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid](/img/structure/B2556745.png)

![N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B2556757.png)

![N'-acetyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2556759.png)

![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2556764.png)